1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone
Description
1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(7(2)11)10(12)9(5-6)13-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVKRFCMZCCHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324130 | |
| Record name | 1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7452-85-9 | |
| Record name | 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 405807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures (200°C) to yield the desired product . Another method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position: The 2-hydroxy-3-methoxy-5-methyl configuration in the target compound creates a unique electronic environment.
- Halogen vs. Methyl Substitution: Replacing the methyl group with chlorine (e.g., 1-(3-chloro-2-hydroxy-5-methoxyphenyl)ethanone) introduces electronegativity, altering reactivity in nucleophilic substitutions .
Spectroscopic and Analytical Comparisons
- NMR Shifts : The 3-methoxy group in the target compound deshields adjacent protons, leading to distinct ¹H NMR signals compared to analogs with methoxy groups at position 5 (e.g., δ 3.85 ppm for 3-OCH₃ vs. δ 3.75 ppm for 5-OCH₃) .
- Hydrogen Bonding: The 2-hydroxy group participates in intramolecular H-bonding with the 3-methoxy group, stabilizing the molecule. In contrast, 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone forms intermolecular H-bonds, increasing solubility in polar solvents .
Biological Activity
1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone, also known as a derivative of acetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C10H12O3. The presence of hydroxyl and methoxy groups on the phenyl ring contributes to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related acetophenone derivatives have shown efficacy against various phytopathogenic fungi, with IC50 values ranging from 37 to 87 μg/mL against species like Botrytis cinerea and Fusarium oxysporum .
Anti-inflammatory Effects
The anti-inflammatory potential of acetophenone derivatives has been documented in several studies. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a promising application in treating inflammatory diseases .
Antioxidant Properties
This compound has been evaluated for its antioxidant activity. Compounds in this class are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) involved in inflammation.
- Receptor Modulation : The compound could modulate receptor activity, influencing pathways related to pain and inflammation.
Study on Antifungal Activity
In a study evaluating various acetophenone derivatives, it was found that this compound exhibited significant antifungal activity against Colletotrichum gloeosporioides. The study reported an IC50 value of approximately 50 μg/mL, indicating strong potential as an antifungal agent .
Research on Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of phenolic compounds derived from natural sources. The study highlighted that this compound could effectively reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antifungal | ~50 |
| 1-(4-Hydroxyphenyl)ethanone | Structure | Antioxidant | ~30 |
| 1-(2-Hydroxyphenyl)-2-methylpropan-1-one | Structure | Anti-inflammatory | ~25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
